Hydroxy Pioglitazone (M-II)-d4
Description
The study of how drugs are processed within the body, known as drug metabolism, is a cornerstone of modern pharmaceutical science. Understanding the metabolic fate of a drug is crucial for developing safe and effective therapies. This article focuses on a specific, isotopically labeled metabolite of the drug pioglitazone (B448), known as Hydroxy Pioglitazone (M-II)-d4, and its role within the rigorous framework of academic and industrial research.
The biotransformation of a drug can result in various products called metabolites, which may have different pharmacological or toxicological properties than the parent drug. pharmacologycanada.org The identification and characterization of these metabolites are critical throughout the drug development process. nih.gov This knowledge is essential for a comprehensive understanding of a drug's efficacy, potential toxicity, and interactions with other medications. pharmacologycanada.orgnih.gov Regulatory bodies often require a thorough evaluation of any human metabolite that is present at concentrations of 10% or more of the total drug-related components. nih.gov
The process of metabolite profiling helps to delineate the metabolic pathways of a drug candidate, which can be influenced by factors such as species, gender, and the route and dose of administration. dovepress.com This information is vital for optimizing lead compounds to have the best possible pharmacokinetic and pharmacodynamic profiles. dovepress.com Advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in identifying and quantifying these metabolites. pharmacologycanada.orgresearchgate.net
Pioglitazone is an oral antidiabetic agent that is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP2C8 and, to a lesser extent, CYP3A4. researchgate.netnih.govdrugbank.com The metabolism of pioglitazone occurs through hydroxylation and oxidation, leading to the formation of several metabolites. drugbank.compharmgkb.org
Among these, metabolites M-II, M-III, and M-IV are known to be pharmacologically active. nih.govpharmgkb.org The primary active metabolites found in human serum after multiple doses are M-III and M-IV. drugbank.compharmgkb.org Understanding the roles of these different CYP enzymes and the activity of the resulting metabolites is crucial for predicting potential drug-drug interactions and variability in patient response. researchgate.netfrontiersin.org For instance, substances that induce or inhibit CYP2C8 can alter the concentration of pioglitazone and its active metabolites, thereby affecting its therapeutic efficacy. nih.gov
Table 1: Key Metabolites of Pioglitazone
| Metabolite | Chemical Transformation | Activity | Primary CYP Enzymes Involved |
|---|---|---|---|
| M-II (Hydroxy Pioglitazone) | Hydroxylation | Active | CYP2C8, CYP3A4 |
| M-III (Keto Pioglitazone) | Oxidation of M-IV | Active | CYP2C8, CYP3A4 |
| M-IV (Hydroxy Pioglitazone) | Hydroxylation | Active | CYP2C8, CYP3A4 |
The characterization of M-II is a critical aspect of understanding the complete pharmacological profile of pioglitazone. nih.gov In vitro studies using human hepatocytes have been instrumental in identifying and confirming the structure of various hydroxy pioglitazone metabolites, including M-II. sciex.com The presence and activity of M-II underscore the importance of metabolite studies in drug research, as the therapeutic effect of a drug can be a composite of the parent compound and its active metabolites.
Stable isotope labeling is a powerful technique used in biomedical research to trace the metabolic fate of compounds. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for use in a wider range of studies, including those in humans. nih.gov Compounds are labeled with stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govacs.org These labeled compounds can then be distinguished from their unlabeled counterparts by analytical instruments such as mass spectrometers and NMR spectrometers. nih.govnih.gov
Deuteration involves the strategic replacement of hydrogen atoms with deuterium in a molecule. immunomart.com This substitution results in a molecule with a higher mass, which can be readily detected by mass spectrometry. nih.gov The key principle is that the deuterated compound behaves almost identically to the unlabeled compound in biological systems, allowing it to serve as a tracer for the parent molecule. eurisotop.com
The extremely low natural abundance of deuterium means that there is minimal background interference, allowing for sensitive detection. isotope.com When a deuterated compound is administered, it follows the same metabolic pathways as the unlabeled drug. By analyzing samples over time, researchers can track the appearance of deuterated metabolites, providing detailed information about the rates and routes of metabolism. isotope.commeduniwien.ac.at This technique enables precise quantification of both the parent drug and its metabolites in complex biological matrices like plasma and urine. eurisotop.comnih.gov
This compound is the deuterium-labeled version of the M-II metabolite of pioglitazone. immunomart.com In this compound, four hydrogen atoms have been replaced by deuterium atoms. Its primary application in research is as an internal standard for the quantitative analysis of unlabeled Hydroxy Pioglitazone (M-II) in biological samples.
When conducting pharmacokinetic studies, a known amount of this compound is added to the biological sample (e.g., plasma). During analysis by LC-MS, the deuterated standard co-elutes with the non-labeled metabolite but is distinguished by its higher mass. By comparing the instrument's response to the known concentration of the deuterated standard with the response to the unknown concentration of the natural metabolite, a highly accurate and precise quantification can be achieved. This method is considered the gold standard for metabolite quantification. eurisotop.com The use of stable isotope-labeled standards like this compound is crucial for generating reliable data in drug metabolism and pharmacokinetic studies. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethyl-2-pyridinyl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24)/i3D,4D,6D,7D |
InChI Key |
RMTFRGFLVHAYCI-ZDPIWEEJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCC(C3=NC=C(C=C3)CC)O)[2H] |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O |
Origin of Product |
United States |
Advanced Bioanalytical Methodologies for Hydroxy Pioglitazone M Ii D4 Quantification
Principles of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Analysis
LC-MS/MS has become the definitive technique for the quantification of drugs and their metabolites in biological fluids due to its exceptional sensitivity, selectivity, and speed. wisdomlib.orgnih.gov This hybrid technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly selective and sensitive detection of tandem mass spectrometry. rsc.org For a molecule like Hydroxy Pioglitazone (B448) (M-II)-d4, which is typically used as an internal standard for the quantification of Hydroxy Pioglitazone, LC-MS/MS provides the necessary performance to resolve the analyte from endogenous interferences and ensure reliable measurement.
The interface between the liquid chromatograph and the mass spectrometer is the ion source, which converts the analyte molecules from the liquid phase into gas-phase ions. For the analysis of pioglitazone and its metabolites, Electrospray Ionization (ESI) is the most commonly employed technique. rsc.orgnih.gov
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, including drug metabolites. chromatographyonline.com In ESI, the column effluent is passed through a heated capillary to which a high voltage is applied, creating a fine spray of charged droplets. chromatographyonline.comscirp.org As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and enter the mass analyzer. For pioglitazone and its hydroxylated metabolites, ESI is typically operated in the positive ion mode, which readily forms protonated molecules [M+H]⁺. nih.govnih.govresearchgate.net This approach has proven to be highly sensitive and consistent for these analytes. scirp.org
Atmospheric Pressure Chemical Ionization (APCI): While less common for this specific application, APCI is another viable ionization technique. APCI is generally more suitable for less polar and more volatile analytes than ESI. The process involves vaporizing the LC eluent in a heated nebulizer, followed by ionization through corona discharge. This creates reactant gas ions that then ionize the analyte molecules via chemical reactions. Like ESI, it can be operated in positive or negative ion modes. Studies on pioglitazone metabolites have successfully utilized positive ion atmospheric pressure electrospray ionization sources, demonstrating the robustness of atmospheric pressure ionization methods. nih.govresearchgate.net
To achieve the highest degree of selectivity and sensitivity, tandem mass spectrometers are typically operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. rsc.org These techniques provide a significant advantage in complex biological matrices where background noise can be substantial.
In an MRM experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of Hydroxy Pioglitazone) is selected in the first quadrupole (Q1) of a triple quadrupole mass spectrometer. This precursor ion is then fragmented in the collision cell (Q2), and a specific, characteristic product ion is selected and monitored in the third quadrupole (Q3). nih.gov This specific transition from a precursor ion to a product ion is highly unique to the analyte of interest, effectively filtering out most other ions and reducing chemical noise. nih.gov
When quantifying an analyte like Hydroxy Pioglitazone using its deuterated internal standard (Hydroxy Pioglitazone (M-II)-d4), at least two MRM transitions are monitored simultaneously: one for the analyte and one for the internal standard. nih.gov Since this compound is chemically identical to the analyte but has a higher mass due to the deuterium (B1214612) atoms, it co-elutes chromatographically but is distinguished by its unique mass-to-charge (m/z) ratio. nih.gov This allows for precise quantification, as the ratio of the analyte signal to the internal standard signal corrects for any loss during sample preparation or fluctuations in instrument response.
For example, a published method monitored the transition m/z 373.1 → 150.0 for hydroxypioglitazone. nih.govnih.gov A corresponding transition for the d4-labeled internal standard would be monitored at a higher mass, such as m/z 377.1 → 150.1 or another appropriate fragment, depending on the position of the deuterium labels.
Method Development Strategies for this compound in Complex Biological Matrices
Developing a reliable bioanalytical method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection to ensure accuracy, precision, and robustness, particularly within complex biological matrices like plasma or serum. nih.gov
The primary goal of sample preparation is to remove endogenous matrix components, such as proteins and phospholipids, that can interfere with the analysis and to concentrate the analyte. wisdomlib.org For pioglitazone and its metabolites, the most common techniques are protein precipitation and solid-phase extraction. nih.gov
Protein Precipitation (PPT): This is a simple and rapid technique where a water-miscible organic solvent, typically acetonitrile, is added to the plasma or serum sample. nih.govnih.gov The solvent denatures and precipitates the proteins, which are then removed by centrifugation. nih.govresearchgate.net The resulting supernatant, containing the analyte and internal standard, can be injected directly or after an evaporation and reconstitution step. While fast and inexpensive, PPT may result in less clean extracts compared to other methods, potentially leading to more significant matrix effects. nih.gov
Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that can produce cleaner extracts and provide analyte enrichment. nih.govlcms.cz In a typical reversed-phase SPE procedure, the plasma sample is loaded onto a sorbent bed (e.g., C18 or a polymeric sorbent like Oasis HLB). nih.govlcms.cz Interfering substances are washed away, and the analytes are then eluted with a small volume of an organic solvent. nih.gov This technique is highly effective at removing salts and phospholipids, leading to reduced ion suppression and improved assay robustness. lcms.cz
The choice between PPT and SPE depends on the required sensitivity, throughput, and the complexity of the biological matrix.
Effective chromatographic separation is crucial to resolve the analyte from isomers, other metabolites, and endogenous matrix components that could cause ion suppression or interference.
Column Selection: Reversed-phase columns are predominantly used for the analysis of pioglitazone and its metabolites. C18 and C8 columns with particle sizes ranging from 1.7 µm to 5 µm are common choices, providing good retention and separation for these moderately hydrophobic compounds. nih.govnih.govscispace.com The specific column is selected based on factors like peak shape, resolution, and analysis time.
Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic solvent. Acetonitrile and methanol (B129727) are the most frequently used organic solvents. rsc.orgnih.gov The aqueous phase is often modified with additives like formic acid, acetic acid, or ammonium (B1175870) acetate/formate to control the pH and improve the ionization efficiency and peak shape. scispace.comasianpubs.orgnih.gov For positive mode ESI, an acidic mobile phase (e.g., 0.1% formic acid) is commonly used to promote the formation of [M+H]⁺ ions. rsc.orgnih.gov
Gradient Elution: While isocratic elution can be used for simpler analyses, gradient elution is often preferred for complex biological samples. nih.govnih.gov A gradient program, which involves changing the proportion of the organic solvent over time, allows for the effective elution of a wider range of compounds, sharpens peaks, and reduces the total run time. nih.govnih.gov A typical gradient might start with a low percentage of organic solvent to retain the analytes on the column while allowing very polar interferences to wash away, then ramp up the organic content to elute and separate the analytes of interest. nih.gov
| Column | Mobile Phase | Elution Mode | Flow Rate | Reference |
|---|---|---|---|---|
| Hypersil GOLD C18 | Acetonitrile and water with modifier | Gradient | Not specified | nih.gov |
| C-18 Column | Not specified | Isocratic | Not specified | nih.gov |
| Kinetex C8 (50 x 4.6 mm, 5 µm) | Methanol and 0.1% formic acid | Gradient | 0.7 mL/min | nih.govresearchgate.net |
| Zorbax SB C18 (50×4.6 mm, 3.5 μm) | Acetonitrile and 0.1% formic acid (80:20, v/v) | Isocratic | 0.8 mL/min | nih.gov |
| ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7-μm) | Methanol and 0.1% ammonium hydroxide | Gradient | 0.6 mL/min | lcms.cz |
Fine-tuning the mass spectrometer parameters is essential for maximizing the signal intensity and ensuring the stability of the analytical method. This process is typically performed by infusing a standard solution of the analyte and the internal standard directly into the mass spectrometer.
Ion Transitions: The selection of precursor and product ions for the MRM transitions is the most critical step. For Hydroxy Pioglitazone, the protonated molecule [M+H]⁺ is selected as the precursor ion. The molecule is then fragmented by collision-induced dissociation (CID), and a stable, abundant product ion is chosen for monitoring. The same process is repeated for the deuterated internal standard, this compound. The precursor ion for the internal standard will be 4 atomic mass units higher than the analyte (assuming four deuterium atoms), while the product ion may or may not retain the deuterium labels, depending on the fragmentation pathway.
Collision Energies and Other Parameters: For each MRM transition, the collision energy (CE) is optimized to produce the maximum product ion signal. rsc.org Other source-dependent parameters, such as declustering potential (DP), ion spray voltage, source temperature, and nebulizer and curtain gas flows, are also optimized to achieve the most efficient ionization and ion transmission. chromatographyonline.comnih.gov This comprehensive optimization ensures the highest possible sensitivity and signal-to-noise ratio for the assay.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Pioglitazone | 357.1 | 134.0 | nih.govnih.gov |
| Hydroxypioglitazone (M-IV / M-II) | 373.1 | 150.0 | nih.govnih.gov |
| Ketopioglitazone (M-III) | 371.0 | 148.0 | nih.govnih.gov |
| Pioglitazone-d4 (Internal Standard) | 361.1 | 138.1 | nih.govresearchgate.net |
| Pioglitazone | 357.1 | 134.1 | nih.gov |
Enzymatic Biotransformation and Stereochemical Aspects of Hydroxy Pioglitazone M Ii Formation
Identification and Characterization of Cytochrome P450 Isoforms Involved in Pioglitazone (B448) Hydroxylation to M-II
The biotransformation of pioglitazone into its various metabolites is catalyzed by several CYP isoforms. In vitro studies using human liver microsomes and recombinant CYP isoforms have been instrumental in identifying the key enzymes responsible for these metabolic pathways. clinpgx.orgresearchgate.net While multiple CYPs can metabolize pioglitazone, two primary isoforms have been identified as the main drivers of its hydroxylation. researchgate.netdrugbank.com
Research has consistently shown that pioglitazone is metabolized mainly by CYP2C8 and, to a lesser degree, by CYP3A4. nih.govyoutube.comdiabetesonthenet.comnih.gov These enzymes are responsible for the hydroxylation of the parent drug to form its active metabolites. researchgate.net Specifically, CYP2C8 and CYP3A4 are the most important isoforms involved in the biotransformation of pioglitazone and the secondary metabolism of its metabolites, including M-II. jmatonline.com
In vitro studies with recombinant isoforms demonstrated that CYP2C8 metabolizes pioglitazone markedly, with one study showing a 56% reduction in the parent compound in 60 minutes. nih.gov In the same study, CYP3A4 also showed a significant effect, metabolizing 37% of the drug in the same timeframe. nih.gov The formation of pioglitazone's main metabolites is significantly inhibited by inhibitors of CYP2C8 and, to a lesser extent, by CYP3A4 inhibitors. clinpgx.orgresearchgate.net
| CYP Isoform | Role in Pioglitazone Metabolism | Relative Contribution |
|---|---|---|
| CYP2C8 | Primary enzyme responsible for hydroxylation reactions. | Major |
| CYP3A4 | Contributes significantly to hydroxylation. | Minor to Significant |
Enzymatic Kinetics and Reaction Mechanisms Governing M-II Biogenesis
For the formation of M-IV, studies have determined intrinsic clearance values for various CYP enzymes, with CYP2C8 showing the highest activity. nih.gov However, it is important to note that these specific values pertain to M-IV and not M-II. Pioglitazone itself has been shown to act as an inhibitor of certain CYP enzymes, with reported Ki (inhibition constant) values against CYP2C8 (1.7 μM) and CYP3A4 (11.8 μM). selleckchem.com This indicates a complex interaction where the drug is both a substrate and an inhibitor of its own metabolizing enzymes. The mechanism of M-II formation is an aliphatic hydroxylation reaction, where a hydroxyl group (-OH) is added to the ethoxy side chain of the pioglitazone molecule. drugbank.comscbt.com
| Enzyme | Pioglitazone Ki (μM) |
|---|---|
| CYP2C8 | 1.7 |
| CYP3A4 | 11.8 |
| CYP2C9 | 32.1 |
Position of Hydroxy Pioglitazone (M-II) within the Pioglitazone Metabolic Network
Pioglitazone undergoes extensive hepatic metabolism to form at least six identified metabolites (M-I to M-VI). jmatonline.com M-II is a primary metabolite, meaning it is formed directly from the parent drug, pioglitazone. researchgate.net It is one of three active metabolites, alongside M-III and M-IV. nih.govconsultaremedios.com.br
Stereochemical Considerations in Hydroxylation Reactions and Their Impact on M-II Structure
Stereochemistry plays a critical role in the structure of Hydroxy Pioglitazone (M-II). The parent drug, pioglitazone, is administered as a racemic mixture, containing two enantiomers (R and S forms) that can interconvert in vivo. drugbank.com The chiral center is located at the C5 position of the thiazolidinedione ring.
The enzymatic hydroxylation that forms M-II occurs on the ethoxy side chain, specifically at the carbon atom adjacent to the pyridine (B92270) ring. drugbank.comscbt.com This reaction creates a new chiral center. Therefore, because the parent drug is a racemate and the hydroxylation reaction introduces a second chiral center, the M-II metabolite exists as a mixture of diastereomers. pharmaffiliates.com The precise stereoselectivity of the CYP enzymes (i.e., whether they preferentially produce one diastereomer over another) is not well-documented in the available literature. The term "Hydroxy Pioglitazone (M-II)-d4" refers to an isotopically labeled version of the M-II metabolite, where four hydrogen atoms have been replaced by deuterium (B1214612). This deuterated form is not a therapeutic agent but is synthesized for use as an internal standard in quantitative bioanalytical methods, such as mass spectrometry, to ensure accurate measurement of the unlabeled M-II metabolite in biological samples.
In Vitro and in Vivo Metabolic Research Applications of Hydroxy Pioglitazone M Ii D4
In Vitro Metabolic Stability and Metabolite Identification Studies Utilizing Deuterated Probes
Deuterated compounds like Hydroxy Pioglitazone (B448) (M-II)-d4 are instrumental in in vitro research, which involves studying metabolic processes in a controlled laboratory environment outside of a living organism. These studies are fundamental for predicting a drug's behavior in humans.
Application in Isolated Enzyme Systems and Subcellular Fractions (e.g., Human Liver Microsomes)
The liver is the primary site of drug metabolism, driven by a host of enzymes. To study these processes in isolation, scientists use subcellular fractions, most notably human liver microsomes (HLMs). HLMs are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.
In vitro metabolic stability assays using HLMs are essential for predicting how quickly a drug will be cleared from the body. nuvisan.combioivt.com In the context of pioglitazone, such assays reveal its rate of degradation by liver enzymes. mercell.commttlab.eu Studies have identified that pioglitazone is extensively metabolized by hydroxylation and oxidation, with the primary enzymes responsible being CYP2C8 and, to a lesser extent, CYP3A4. drugbank.comnih.govresearchgate.net
The use of deuterated standards, such as pioglitazone-d4 and its metabolite counterparts like Hydroxy Pioglitazone (M-II)-d4, is critical in these experiments. When analyzing samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated compound serves as an ideal internal standard. Because it is chemically identical to the non-labeled analyte but has a different mass, it behaves identically during sample extraction and ionization, correcting for any experimental variations and ensuring highly accurate quantification of the metabolite's formation and degradation.
Elucidation of Novel Metabolic Pathways and Biotransformations using Stable Isotope Tracing
One of the most powerful applications of deuterated compounds is in stable isotope tracing (SIT). This technique is exceptionally effective for discovering new metabolites and understanding complex biotransformation pathways. nih.govjfda-online.comresearchgate.net In these studies, a mixture of the parent drug (pioglitazone) and its deuterated version (pioglitazone-d4) is incubated with a metabolically active system like HLMs or hepatocytes.
As the drug is metabolized, any resulting metabolites will appear as twin peaks in the mass spectrometer output—one from the original drug and one from the deuterated drug, separated by a specific mass difference (e.g., 4 mass units for a d4-labeled compound). This "mass-shift filtering" allows researchers to unequivocally distinguish true drug metabolites from the vast number of endogenous compounds present in the biological matrix. nih.govmdpi.com
This approach has successfully identified previously unexpected metabolites of pioglitazone. For instance, studies using this technique have detected novel metabolites such as the hydroxypropanamide form and the aldehyde hydrolysis form, which might have been missed by conventional metabolite identification methods. nih.govmdpi.com Furthermore, research using hepatocytes has uncovered complex pathways, including N-glucuronidation of the thiazolidinedione ring and a subsequent ring-opening pathway, leading to a variety of novel metabolites. semanticscholar.orgresearchgate.net
| Metabolite Class | Specific Metabolite Identified | Experimental System | Reference |
|---|---|---|---|
| Unexpected Metabolites | Hydroxypropanamide form | Human Liver Microsomes | nih.gov |
| Unexpected Metabolites | Aldehyde hydrolysis form | Human Liver Microsomes | nih.gov |
| Ring-Opened Metabolites | Thiazolidinedione ring-opened methyl sulfoxide amide (M1) | Human Hepatocytes | researchgate.net |
| Ring-Opened Metabolites | Thiazolidinedione ring-opened N-glucuronide (M2) | Human Hepatocytes | researchgate.net |
| N-Glucuronide Conjugates | Thiazolidinedione ring N-glucuronide (M7) | Human Hepatocytes | researchgate.net |
In Vivo Pharmacokinetic Investigations Leveraging Deuterated Metabolites for Quantitative Analysis
Following in vitro characterization, it is crucial to understand how a drug and its metabolites behave in a living organism. In vivo studies, typically conducted in preclinical animal models, provide data on the absorption, distribution, metabolism, and excretion (ADME) of a compound, collectively known as pharmacokinetics.
Monitoring and Quantification of Hydroxy Pioglitazone (M-II) in Preclinical Models
Accurate quantification of drug metabolites in biological fluids like plasma is essential for pharmacokinetic analysis. Deuterated metabolites, including this compound, are the gold standard for use as internal standards in bioanalytical methods, most commonly LC-MS/MS.
In a typical preclinical study, an animal model (e.g., a rat) is administered pioglitazone, and blood samples are collected over time. To analyze these samples, a known amount of the deuterated internal standard (e.g., Hydroxy Pioglitazone-d4) is added to each plasma sample before processing. This allows for precise measurement of the concentration of the non-deuterated, or endogenous, Hydroxy Pioglitazone (M-II) that was formed in the animal's body. The method's high sensitivity allows for the detection of metabolites at very low concentrations, often in the picogram per milliliter (pg/mL) range. lcms.cz This precise data is used to construct concentration-time curves and calculate key pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and the area under the curve (AUC).
| Parameter | Description | Typical Value/Range | Reference |
|---|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | lcms.cz |
| Internal Standards | Deuterated versions of each analyte | Pioglitazone-d4, Keto Pioglitazone-d4, Hydroxy Pioglitazone-d5 | lcms.cz |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably measured | 10 pg/mL | lcms.cz |
| Linear Range | The concentration range over which the method is accurate | 10 - 1800 ng/mL | lcms.cz |
| Precision (CV%) | The degree of variation between measurements | < 15% | lcms.cz |
Contribution of Hydroxy Pioglitazone (M-II) to the Overall Metabolic Disposition of Pioglitazone
Pharmacokinetic studies show that after multiple doses, when the drug reaches a steady state in the body, the concentrations of the active metabolites M-III and M-IV can be equal to or even greater than that of the parent pioglitazone. drugbank.comfda.gov At steady state, the parent drug pioglitazone accounts for approximately 20% to 25% of the total area under the curve (AUC), with the active metabolites making up the remainder. lcms.czfda.gov
Advanced Computational and Data Analytical Approaches for Metabolite Research with Stable Isotopes
Integration of Mass Spectrometry-Based Metabolomics with Deuterated Compound Analysis
The integration of stable isotope labeling with mass spectrometry (MS)-based metabolomics provides significant advantages for metabolite identification and quantification. nih.govmdpi.com Using deuterated compounds like Hydroxy Pioglitazone (B448) (M-II)-d4 enhances the confidence in metabolite detection by creating a distinct mass shift from the unlabeled endogenous counterpart. mdpi.com This approach is fundamental in both qualitative and quantitative analyses. mdpi.com
In a typical workflow, a biological system (e.g., human liver microsomes) is incubated with both the unlabeled parent drug (Pioglitazone) and its deuterated version. mdpi.com The resulting samples are then analyzed using liquid chromatography coupled with mass spectrometry (LC-MS). mdpi.com The mass spectrometer detects ions based on their mass-to-charge ratio (m/z). Metabolites of the unlabeled drug will appear at their expected m/z, while the corresponding deuterated metabolites will appear at a slightly higher m/z, corresponding to the number of deuterium (B1214612) atoms incorporated. mdpi.comnih.gov This "twin ion" signature simplifies the process of distinguishing true metabolites from background noise in a complex biological matrix. mdpi.com
High-resolution mass spectrometry (HRMS) is often employed to accurately determine the mass of these metabolites, which is critical for assigning correct elemental compositions. nih.gov The use of deuterated internal standards, such as those for Pioglitazone and its metabolites, is also a common practice in quantitative LC-MS/MS methods to ensure accuracy and precision. francelab.com.arnih.gov
| Compound | Formula | Molecular Weight | Monoisotopic Mass (m/z) [M+H]⁺ | Notes |
| Pioglitazone | C₁₉H₂₀N₂O₃S | 356.44 | 357 | Parent Drug |
| Hydroxy Pioglitazone (M-IV) | C₁₉H₂₀N₂O₄S | 372.44 | 373 | Major Active Metabolite nih.govpharmaffiliates.com |
| Keto Pioglitazone (M-III) | C₁₉H₁₈N₂O₄S | 370.42 | 371 | Major Active Metabolite nih.govresearchgate.net |
| Pioglitazone-d4 | C₁₉H₁₆D₄N₂O₃S | 360.47 | 361 | Deuterated Parent Drug francelab.com.ar |
| Hydroxy Pioglitazone-d5 | C₁₉H₁₅D₅N₂O₄S | 377.47 | 378 | Deuterated M-IV Metabolite francelab.com.arlgcstandards.com |
This table provides representative data for key compounds in Pioglitazone metabolism studies. M-II is a minor metabolite, and specific m/z data for its deuterated form is less commonly published than for the major metabolites M-III and M-IV.
Development and Application of Computational Algorithms for Stable Isotope Mass-Shift Filtering
To efficiently analyze the large datasets generated from MS-based metabolomics, specialized computational algorithms are essential. nih.gov A key strategy in studies involving deuterated compounds is stable isotope mass-shift filtering. mdpi.com This approach automates the detection of the characteristic "twin peaks" of unlabeled and labeled metabolites.
The process involves several computational steps:
Data Acquisition: Two separate LC-MS datasets are acquired: one from the biological system exposed to the unlabeled drug and another from the system exposed to the deuterated drug. mdpi.com
Computational Alignment: The two datasets are computationally aligned to correct for any slight variations in retention time. mdpi.com
Mass-Shift Filtering: A custom algorithm then systematically searches the aligned data for pairs of ions that are separated by a specific mass difference (Δm/z) corresponding to the isotopic label. mdpi.comnih.gov For a d4-labeled compound like Pioglitazone-d4, the algorithm would search for ion pairs with a Δm/z of approximately 4 Da. mdpi.com
A study on Pioglitazone metabolism successfully developed and utilized analytical software to visually filter and identify ions with a specific mass shift. mdpi.com This computational approach proved highly effective, not only confirming known metabolites but also detecting unexpected ones, such as a hydroxypropanamide form and an aldehyde hydrolysis form of Pioglitazone, which were missed by other common methods like mass defect filtering. mdpi.comnih.gov This demonstrates the power of stable isotopic mass-shift filtering to provide a more comprehensive profile of drug metabolism. mdpi.com
| Parameter | Description | Application to Hydroxy Pioglitazone (M-II)-d4 |
| Unlabeled Precursor | Pioglitazone | The algorithm identifies metabolites derived from this compound. |
| Labeled Precursor | Pioglitazone-d4 | The algorithm identifies metabolites derived from this compound. |
| Expected Mass Shift (Δm/z) | 4.025 Da (D₄ vs. H₄) | The algorithm specifically filters for ion pairs separated by this mass. |
| Retention Time Window | A narrow time frame | Ensures that the paired ions also co-elute from the chromatography column. |
| Output | A list of paired ions | These pairs are high-confidence candidates for being metabolites of the parent drug. |
Multivariate Statistical Analysis and Chemometric Approaches in Metabolite Profiling
Metabolomics data is inherently complex, often containing thousands of variables (metabolite features) across multiple samples. nih.gov Multivariate statistical analysis and chemometrics are indispensable for extracting meaningful biological information from this data. mdpi.comresearchgate.net Techniques like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are widely used to analyze metabolic profiles. nih.govnih.gov
Principal Component Analysis (PCA): PCA is an unsupervised method used for exploratory data analysis. It reduces the dimensionality of the data while retaining most of the variation, allowing for the visualization of clustering, trends, and outliers among samples. nih.govmdpi.com In a study of Pioglitazone's effect on urine metabolomic profiles, PCA was used to show a clear separation between samples taken before and after drug administration. researchgate.net
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): OPLS-DA is a supervised method used to model the relationship between the metabolite data and a predefined variable, such as a treatment group. nih.gov This technique is particularly effective at identifying the specific metabolites that are most responsible for the separation between groups. nih.govnih.gov OPLS-DA has been successfully applied to identify metabolites of Pioglitazone, demonstrating its efficacy in mining complex MS data. nih.govjfda-online.com
These chemometric approaches enable researchers to move beyond simple peak identification and understand the broader metabolic changes induced by a drug. nih.gov By comparing the metabolic profiles of control versus treated groups, these statistical tools can pinpoint biomarkers and highlight pathways affected by the compound and its metabolites, like Hydroxy Pioglitazone. nih.govfrontiersin.org
Emerging Technologies in High-Resolution Mass Spectrometry for Enhanced Metabolite Characterization
Advances in mass spectrometry technology are continually pushing the boundaries of metabolite research. High-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, are critical for modern metabolomics. mdpi.comnih.gov
High Mass Accuracy: HRMS instruments provide highly accurate mass measurements, which significantly constrains the number of possible elemental formulas for an unknown metabolite. nih.gov This is a crucial first step in structural elucidation. The use of HRMS has been shown to make stable isotopic mass-shift filtering more accurate for identifying Pioglitazone metabolites. mdpi.comnih.gov
High Resolution: High resolving power allows the instrument to distinguish between ions with very similar m/z values (isobars), which is a common challenge in complex biological samples. creative-proteomics.com
Orbitrap Technology: Orbitrap mass spectrometers, in particular, have become widely used in metabolomics for their high resolution, mass accuracy, and sensitivity. nih.govcreative-proteomics.com When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), Orbitrap systems offer enhanced metabolic coverage and support in structure elucidation. nih.govresearchgate.net The combination of a quadrupole and an Orbitrap analyzer (Q-Exactive series) is especially popular for both targeted and untargeted metabolomics. creative-proteomics.com
Selected Ion Monitoring (SIM): On Orbitrap instruments, SIM can be used in tandem with full scan mode to enhance the sensitivity for low-abundance ions, which is particularly useful for detecting minor metabolites or low-fraction isotope-labeled forms. upenn.edu
These emerging technologies provide the analytical depth required to characterize the full spectrum of drug metabolites, from major to minor species like Hydroxy Pioglitazone (M-II), and to accurately trace the fate of their deuterated analogues in complex biological systems. mdpi.comcreative-proteomics.com
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Hydroxy Pioglitazone (M-II)-d4 in biological matrices?
To ensure accurate identification and quantification of this compound, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific isotopic pattern recognition. The ZenoTOF 7600 system, combined with Zeno EAD (Electron-Activated Dissociation) data, provides high-resolution fragmentation patterns to distinguish M-II-d4 from its non-deuterated counterpart and other metabolites (e.g., M-IV, M-VII) . Chromatographic separation using reverse-phase columns (e.g., C18) and comparison with authentic standards are critical for retention time alignment and peak confirmation .
Q. How can researchers differentiate this compound from structurally similar metabolites in metabolic studies?
Differentiation requires a combination of:
- Chromatographic resolution (e.g., gradient elution to separate M-II-d4, M-IV, and M-VII metabolites) .
- High-resolution mass spectrometry (HRMS) to monitor deuterium-specific mass shifts (e.g., +4 Da) and fragmentation patterns. For example, Zeno CID DDA and EAD DDA data can resolve hydroxylation sites and confirm structural isomers .
- Cross-validation with synthetic standards to eliminate false positives .
Advanced Research Questions
Q. How should experimental designs account for potential variability in this compound metabolism across in vitro and in vivo models?
- In vitro : Use human hepatocyte or microsomal incubation systems under controlled conditions (e.g., NADPH supplementation, incubation time ≤120 minutes) to mimic phase I metabolism. Monitor metabolite formation kinetics using time-course sampling and LC-MS/MS .
- In vivo : Employ deuterium labeling to track M-II-d4 pharmacokinetics. Include control groups for endogenous metabolite interference and validate assays using stable isotope dilution .
- Data normalization : Correct for interspecies differences (e.g., mouse vs. human PPARγ binding affinity) by referencing species-specific metabolic pathways .
Q. What methodological strategies address contradictions in quantifying this compound’s pharmacological activity across studies?
Contradictions often arise from:
- Variability in LC-MS parameters (e.g., ion suppression, matrix effects). Mitigate this by using internal standards (e.g., deuterated analogs) and standardizing sample preparation protocols .
- Differences in receptor binding assays . For PPARγ agonism studies, use in vitro reporter gene assays (e.g., EC50 determination for human vs. mouse PPARγ) and cross-validate with competitive binding assays using radiolabeled ligands .
- Statistical adjustments : Apply multivariate analysis to account for confounding variables like metabolic enzyme polymorphisms or drug-drug interactions .
Q. How can researchers optimize the synthesis and characterization of this compound for mechanistic studies?
- Synthetic routes : Use deuterium oxide (D2O) or deuterated precursors in hydroxylation reactions to ensure ≥98% isotopic purity. Confirm deuteration sites via nuclear magnetic resonance (NMR) or HRMS .
- Purity validation : Employ orthogonal methods (e.g., HPLC-UV for purity, LC-MS for isotopic enrichment) and adhere to ICH guidelines for impurity profiling .
- Stability testing : Assess degradation under physiological conditions (e.g., pH, temperature) to validate shelf-life for long-term studies .
Methodological Challenges and Solutions
Q. What are the best practices for integrating this compound into pharmacodynamic models of PPARγ activation?
- Dose-response profiling : Use in vitro assays (e.g., PPARγ transactivation) to establish EC50 values, accounting for species-specific differences (human EC50 = 0.93 μM vs. mouse EC50 = 0.99 μM) .
- In vivo correlation : Pair plasma concentration-time profiles with tissue-specific PPARγ activation markers (e.g., adiponectin levels) via longitudinal sampling .
- Computational modeling : Apply pharmacokinetic/pharmacodynamic (PK/PD) models to predict metabolite efficacy under varying physiological conditions .
Q. How can researchers resolve uncertainties in the metabolic fate of this compound during long-term toxicity studies?
- Tracer studies : Use [14C]-labeled M-II-d4 to track distribution and excretion pathways in preclinical models .
- Metabolite profiling : Combine HRMS with NMR to identify secondary metabolites (e.g., glucuronides, sulfates) and assess bioaccumulation risks .
- Toxicity endpoints : Monitor PPARγ-independent pathways (e.g., oxidative stress markers) to rule out off-target effects .
Data Presentation and Reproducibility
Q. What guidelines ensure reproducibility in reporting this compound research findings?
- Detailed methods : Specify LC-MS parameters (e.g., column type, gradient program), instrument calibration protocols, and raw data archiving practices .
- Transparency in analysis : Disclose software tools (e.g., Mass-MetaSite for metabolite identification) and validation criteria (e.g., mass error <2 ppm) .
- Supplementary data : Include chromatograms, fragmentation spectra, and kinetic curves in supporting information to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
